N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-15-6-4-5-13-23(15)29(25,26)17-11-9-16(10-12-17)22-21(24)20-14-27-18-7-2-3-8-19(18)28-20/h2-3,7-12,15,20H,4-6,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACOYTKBZIPXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be achieved through several synthetic routes. . The reaction conditions typically include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For instance, it may inhibit the activity of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Benzodioxine vs. Benzoxazine
- Compound 8: 4-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide replaces the benzodioxine oxygen with a nitrogen in the benzoxazine ring.
- Target Compound : The benzodioxine core offers two oxygen atoms, favoring interactions with polar residues in enzymes or receptors.
Substituent Analysis
Sulfonamide-Linked Groups
Carboxamide Modifications
- Compound 3 : N-[2-(4-Sulfamoylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide uses a sulfamoylphenyl ethyl chain, favoring hydrogen bonding with targets like carbonic anhydrase .
- Compound 10: Incorporates a dimethylaminobenzyl group, increasing solubility via the basic amine, and a tetrahydrothiophene sulfone, altering electronic properties .
Pharmacological Implications
- Target Compound vs. Compound 2 : The 2-methylpiperidinyl sulfonyl group in the target may improve blood-brain barrier penetration compared to Compound 2’s fluorophenyl-piperazinyl group, which is more polar and likely peripherally restricted .
- Target Compound vs. Compound 5 : The pyrimidine in Compound 5 could enhance binding to nucleotide-binding enzymes (e.g., kinases), whereas the target’s methylpiperidine may favor ion channel or GPCR targets .
- Metabolic Stability : The trifluoromethyl group in Compound 9 and the thiophene in Compound 7 confer resistance to cytochrome P450 oxidation, whereas the target’s methylpiperidine may undergo N-demethylation .
Physicochemical Properties and Drug-Likeness
| Property | Target Compound | Compound 5 | Compound 9 |
|---|---|---|---|
| LogP (Estimated) | ~3.1 (moderate lipophilicity) | ~2.8 | ~3.5 |
| Hydrogen Bond Donors | 2 | 3 | 1 |
| Hydrogen Bond Acceptors | 7 | 8 | 6 |
| Molecular Weight | ~450 g/mol | 428.42 g/mol | ~430 g/mol |
- Solubility: The dimethylamino group in Compound 10 significantly improves aqueous solubility (predicted >50 µM) compared to the target compound, which may require formulation adjustments .
Biological Activity
N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound with significant potential in biomedical applications. Its complex structure suggests diverse biological activities, particularly in the fields of oncology and neurodegenerative diseases.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 466.6 g/mol. The presence of a benzodioxine moiety combined with a sulfonyl group and a piperidine ring contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 874354-03-7 |
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, BZ4, a related compound, was shown to selectively inhibit cancer cell growth without adversely affecting non-cancerous cells. This selectivity is crucial for developing targeted cancer therapies .
Case Study: BZ4 Compound
In a study evaluating benzodifuran-based scaffolds, BZ4 demonstrated:
- Antiproliferative activity on multiple cancer cell lines.
- Non-toxic effects on normal cells.
- Modulation of β-amyloid aggregation, indicating potential applications in Alzheimer's disease treatment.
The mechanisms involved included alterations in DNA interactions and aggregation properties assessed through various biophysical techniques such as circular dichroism and fluorescence spectroscopy .
2. Neuroprotective Effects
The benzodioxine structure is associated with neuroprotective activities. Compounds in this class have been investigated for their ability to reduce amyloid plaque formation, which is pivotal in Alzheimer's disease pathology. The sulfonyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neurodegenerative disorder treatments .
The proposed mechanism of action for this compound involves:
- Interaction with specific enzymes or receptors , leading to biochemical cascades that inhibit cancer cell proliferation.
- Potential binding to metal ions , which may influence the stability and activity of amyloid aggregates.
Research Findings Summary
Recent studies highlight the following findings regarding the biological activity of this compound:
| Activity Type | Findings |
|---|---|
| Anticancer | Selective inhibition of cancer cell proliferation |
| Neuroprotective | Potential reduction in amyloid aggregation |
| Mechanism | Interaction with DNA and metal ion binding |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how are reaction conditions optimized?
- Answer: The synthesis involves nucleophilic substitution and coupling reactions. Key steps include sulfonylation of the phenyl ring with 2-methylpiperidine and subsequent carboxamide formation. Reaction optimization requires precise control of temperature (e.g., 0–60°C), solvent selection (e.g., dichloromethane or DMF for solubility), and stoichiometric ratios of reagents like triethylamine or sodium hydroxide to drive reactions to completion. Intermediate purification via column chromatography is critical to isolate high-purity products .
Q. Which analytical techniques are recommended for verifying the purity and structural integrity of this compound?
- Answer: High-performance liquid chromatography (HPLC) with a mobile phase of methanol and acetate buffer (pH 4.6) is ideal for purity assessment. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For stability testing, thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended .
Q. How does the 2-methylpiperidinylsulfonyl group influence the compound's solubility and reactivity?
- Answer: The sulfonyl group enhances solubility in polar aprotic solvents (e.g., DMF) due to its electron-withdrawing nature, while the 2-methylpiperidine moiety introduces steric hindrance, slowing hydrolysis under acidic conditions. Reactivity in nucleophilic environments (e.g., amine coupling) is moderated by adjusting pH and temperature .
Advanced Research Questions
Q. How can computational chemistry predict and optimize reaction pathways for this compound's synthesis?
- Answer: Quantum mechanical calculations (e.g., density functional theory, DFT) model transition states and intermediates to identify energy barriers. Reaction path search algorithms, combined with machine learning, predict optimal conditions (e.g., solvent polarity, catalyst loadings) to minimize byproducts. This approach reduces experimental trial-and-error and accelerates route scoping .
Q. What are common sources of data discrepancies in characterizing sulfonamide-containing compounds, and how can they be resolved?
- Answer: Discrepancies arise from:
- Epimerization: Chiral centers (e.g., piperidine substituents) may lead to co-eluting isomers in chromatography. Adjusting mobile phase pH or using chiral columns resolves this .
- Degradation: Hydrolysis of the sulfonamide group under basic conditions requires stability studies across pH ranges (3–9) to identify degradation pathways .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Answer: Scale-up requires:
- Reactor design: Continuous-flow systems improve heat/mass transfer for exothermic steps (e.g., sulfonylation).
- Purification: Membrane separation technologies (e.g., nanofiltration) replace column chromatography for cost-effective impurity removal .
Q. How should researchers analyze byproducts formed during synthesis, and what do they reveal about reaction mechanisms?
- Answer: Byproducts (e.g., des-methyl derivatives or hydrolyzed sulfonamides) are identified via LC-MS/MS. Mechanistic insights:
- Hydrolysis byproducts indicate insufficient pH control during sulfonylation.
- Dimerization suggests radical intermediates, mitigated by inert atmospheres .
Methodological Considerations
Q. What experimental protocols ensure reproducibility in synthesizing this compound?
- Answer: Standardize:
- Reagent quality: Use anhydrous solvents and freshly distilled bases (e.g., triethylamine).
- In situ monitoring: Employ FTIR or Raman spectroscopy to track reaction progress.
- Documentation: Detailed logs of temperature gradients and stirring rates prevent batch-to-batch variability .
Q. How can researchers address conflicting stability data across different experimental setups?
- Answer: Contradictions often arise from:
- Light exposure: UV-vis studies confirm photodegradation pathways; use amber glassware.
- Humidity: Karl Fischer titration quantifies hygroscopicity; store under nitrogen .
Tables
| Key Analytical Parameters | Methods | Optimal Conditions |
|---|---|---|
| Purity assessment | HPLC | Mobile phase: Methanol:Buffer (65:35), pH 4.6 |
| Structural confirmation | ¹H/¹³C NMR, HRMS | Deuterated DMSO or CDCl₃ as solvent |
| Thermal stability | TGA/DSC | Heating rate: 10°C/min under N₂ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
